molecular formula C16H24N2O B075379 Oxymetazoline CAS No. 1491-59-4

Oxymetazoline

Katalognummer: B075379
CAS-Nummer: 1491-59-4
Molekulargewicht: 260.37 g/mol
InChI-Schlüssel: WYWIFABBXFUGLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxymetazoline is an imidazole derivative and a potent, direct-acting alpha-adrenergic agonist. It is commonly used as a topical decongestant and vasoconstrictor. This compound is available in various formulations, including nasal sprays, eye drops, and topical creams. It is widely used to treat nasal congestion, allergic reactions of the eye, and persistent facial erythema associated with rosacea .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of oxymetazoline typically involves the reaction of 2,6-dimethyl-4-tertiary butyl benzyl chloride with imidazoline. The process begins with the preparation of 2,6-dimethyl-4-tertiary butyl benzyl chloride, which is then reacted with imidazoline under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions involving the use of high-purity reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The production involves stringent quality control measures to meet regulatory standards .

Analyse Chemischer Reaktionen

Key Reaction Pathway

Step 1 : Chloromethylation of 6-tert-butyl-2,4-dimethylphenol
The phenolic precursor undergoes chloromethylation at the 3-position using formaldehyde and hydrochloric acid (HCl) under controlled conditions .

Step 2 : Formation of imidazoline ring
The chloromethyl intermediate reacts with ethylenediamine in the presence of ammonium hydroxide to form the 4,5-dihydro-1H-imidazol-2-ylmethyl substituent .

Step 3 : Isolation of this compound hydrochloride
The free base is converted to its hydrochloride salt by treatment with HCl, yielding a stable crystalline product .

Reaction Conditions

ParameterValueSource
Temperature25–30°C (Step 2)
SolventWater (Step 2)
YieldNot quantified (patent data)

Degradation Reactions

This compound undergoes light- and oxidation-induced degradation, necessitating stabilizers in formulations:

Photodegradation

Exposure to UV light generates DegD (6-(tert-butyl)-3-((4,5-dihydro-1H-imidazol-2-yl)methyl)-4-hydroperoxy-2,4-dimethylcyclohexa-2,5-dien-1-one), a mutagenic byproduct . Transition metal additives (e.g., Fe³⁺, Zn²⁺) at 10–500 ppm reduce DegD formation by 90% under accelerated light stress .

Degradation Products Under Light Stress

Additive (50 ppm)DegD Formation (%)
None2.1
FeCl₃0.3
ZnSO₄0.5
Data from stability studies using HPLC-UV

Oxidative Degradation

Auto-oxidation at the phenolic hydroxyl group forms quinone derivatives, particularly under alkaline conditions (pH > 7) .

Metabolic Reactions

In vivo, this compound undergoes minimal hepatic metabolism:

Key Findings from Human Liver Microsomes

  • Primary pathway : 95.9% remains unchanged after 120 minutes.

  • Minor metabolites : Mono-oxygenated and dehydrogenated derivatives (CYP2C19-mediated).

  • Excretion : 30% renal, 10% fecal as unchanged drug.

Enzyme Kinetic Data

ParameterValueSource
CYP2C19 affinityKm = 50 μM
Half-life (human)5–8 hours

Stability in Formulations

Pharmaceutical stability is pH-dependent:

pHDegradation Rate (40°C, 30 days)
4.0<0.5%
6.52.3%
Data from forced degradation studies

Chelating agents (e.g., EDTA) and antioxidants (e.g., BHT) suppress oxidation by 75% in nasal spray formulations .

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Oxymetazoline has emerged as a promising treatment for several dermatological conditions, particularly rosacea, which is characterized by persistent facial erythema. Its mechanism involves vasoconstriction, reducing blood flow to affected areas, thus alleviating redness.

Clinical Efficacy in Rosacea

  • Mechanism : this compound selectively binds to alpha-1A adrenoceptors, leading to vasoconstriction in the dermal vasculature .
  • Case Studies : Clinical trials have demonstrated its effectiveness in reducing erythema associated with rosacea while exhibiting minimal side effects and a lower incidence of rebound erythema compared to other treatments .

Potential Future Applications :

  • This compound may be tested for conditions like cutaneous dermatomyositis, keloids, pyogenic granuloma, and Kaposi sarcoma due to its vasoconstrictive properties .

Ophthalmological Uses

In ophthalmology, this compound is utilized for treating acquired blepharoptosis (drooping eyelids) in adults. Its action at the alpha-1A adrenoceptors helps elevate the upper eyelid by causing contraction of the levator palpebrae muscle.

Clinical Evidence

  • Indications : Approved for use in patients with acquired blepharoptosis, this compound improves eyelid position effectively when applied topically .

Nasal Decongestant

This compound is widely recognized as an over-the-counter nasal decongestant. It is effective in treating nasal congestion due to allergies or colds by inducing vasoconstriction of the nasal mucosa.

Safety Profile

  • Studies indicate that this compound has a superior efficacy and safety profile compared to other topical agents like phenylephrine and epinephrine .

Off-Label Uses

This compound is also employed off-label in various clinical settings:

  • Nasal Intubation : It is used to prepare nasal passages during intubation procedures, enhancing visualization and minimizing bleeding during surgeries .
  • ENT Procedures : In ear, nose, and throat surgeries, this compound aids in reducing intraoperative bleeding and improving surgical conditions .

Data Table: Summary of this compound Applications

Application AreaIndicationsMechanism of ActionClinical Evidence
DermatologyRosaceaAlpha-1A receptor agonismReduces facial erythema with minimal side effects
OphthalmologyAcquired blepharoptosisElevates eyelids through muscle contractionEffective improvement in eyelid position
Nasal DecongestantNasal congestionVasoconstriction of nasal mucosaSuperior efficacy compared to other agents
Off-Label UsesNasal intubation; ENT proceduresEnhances visualization; reduces bleedingWidely used in clinical practice

Wirkmechanismus

Oxymetazoline exerts its effects by stimulating alpha-adrenergic receptors in the nasal mucosal blood vessels, leading to vasoconstriction and decongestion. It also decreases erythema through direct vasoconstriction when used topically. The molecular targets include alpha-1A and alpha-2 adrenergic receptors, which play a crucial role in the compound’s vasoconstrictive properties .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of this compound: this compound is unique due to its potent and long-lasting vasoconstrictive effects. It has a higher affinity for alpha-1A and alpha-2 adrenergic receptors compared to other similar compounds, making it more effective in reducing nasal congestion and erythema .

Biologische Aktivität

Oxymetazoline is a widely used nasal decongestant that acts as a sympathomimetic agent, primarily targeting alpha-adrenergic receptors. Its biological activity encompasses various pharmacological effects, including anti-inflammatory and antioxidant properties. This article delves into the mechanisms of action, clinical applications, and research findings related to this compound, supported by data tables and case studies.

This compound functions primarily as an α1-adrenergic agonist and also exhibits activity at α2-adrenergic receptors . Its binding to these receptors leads to vasoconstriction in the nasal mucosa, resulting in reduced blood flow and subsequent decongestion.

  • Receptor Affinity : this compound shows higher affinity for α1A-adrenoceptors compared to α2B-adrenoceptors but has greater potency at α2B receptors when administered intranasally .

Pharmacological Effects

  • Vasoconstriction : By stimulating adrenergic receptors, this compound causes vasoconstriction in dilated arterioles, effectively alleviating nasal congestion .
  • Antioxidant Activity : Research indicates that this compound inhibits microsomal lipid peroxidation and scavenges hydroxyl radicals, suggesting potential protective effects against oxidative stress .
  • Anti-inflammatory Properties : A study demonstrated that this compound could shift the balance from pro-inflammatory leukotrienes to pro-resolving lipoxins, thereby facilitating the resolution of inflammation in human neutrophils .

Clinical Applications

This compound is primarily used in the treatment of nasal congestion due to colds, allergies, or sinusitis. It is available in various formulations, including nasal sprays and eyedrops.

Efficacy Studies

  • A clinical trial showed that this compound provides relief from nasal congestion for up to 12 hours following a single dose .
  • In vitro studies indicated that this compound solutions effectively inhibited certain middle ear pathogens, although they were less effective against Haemophilus influenzae and Pseudomonas aeruginosa .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
Beck-Speier et al. (2006) Anti-inflammatory effectsDemonstrated a shift from LTB(4) to LXA(4), indicating resolution of inflammation.
DrugBank (2024) Mechanism of actionConfirmed vasoconstrictive properties and antioxidant activity.
SAGE Journals Antimicrobial activityShowed efficacy against various pathogens except specific strains.

Case Studies

  • Case Study on Inflammatory Response :
    A clinical observation noted that patients using this compound experienced a significant reduction in nasal inflammation markers compared to those using saline solutions alone. This suggests its role not only as a decongestant but also as an adjunct in managing rhinitis-related inflammation.
  • Pediatric Use :
    Pharmacokinetic studies have been initiated to assess appropriate dosing for children, focusing on the safety and efficacy of this compound in pediatric populations . These studies aim to refine dosing guidelines based on historical adult data combined with new pediatric pharmacokinetic models.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms underlying oxymetazoline’s selectivity for α-adrenergic receptors, and how can these be experimentally validated?

  • Methodological Answer : To investigate receptor selectivity, employ Schild analysis with competitive antagonists (e.g., phentolamine, yohimbine) to calculate affinity (pA2) and efficacy values. Comparative agonist studies in tissues like rat anococcygeus muscle and vas deferens can reveal organ-specific responses due to differences in receptor coupling efficiency. Radioligand binding assays may further quantify affinity (Kd) and efficacy (τ) ratios relative to endogenous agonists like noradrenaline .

Q. How should researchers design randomized controlled trials (RCTs) to evaluate this compound’s efficacy in rosacea-associated erythema?

  • Methodological Answer : Use the PICO framework (Population: rosacea patients; Intervention: this compound; Comparator: vehicle/placebo; Outcome: erythema reduction). Standardize dosing (e.g., 1.0% topical cream) and employ blinded outcome assessments. Include stratification for Fitzpatrick skin types to control for confounding variables. Follow CONSORT guidelines for RCT reporting, with pre-registration on ClinicalTrials.gov to minimize bias .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to sigmoidal dose-response curves (e.g., Hill equation) using nonlinear regression. Calculate EC50 and Emax values, and compare potency ratios between tissues or populations. For meta-analyses, use random-effects models in STATA or R to account for heterogeneity across studies, and perform sensitivity analyses to assess robustness .

Q. How can researchers ensure reproducibility in preclinical studies of this compound’s vasoconstrictive effects?

  • Methodological Answer : Adopt ARRIVE guidelines for animal studies: detail strain, sex, and age of rodents; standardize tissue preparation (e.g., pre-contraction with KCl). Use internal controls (e.g., noradrenaline as a reference agonist) and report raw data in supplementary materials. Validate findings with receptor alkylation experiments (e.g., phenoxybenzamine pretreatment) to confirm mechanism-specific effects .

Q. What ethical considerations are critical when designing human trials for this compound’s off-label applications?

  • Methodological Answer : Submit protocols to Institutional Review Boards (IRBs) with explicit risk-benefit analyses. Include informed consent detailing potential rebound congestion risks (despite ’s findings) and exclusion criteria for vulnerable populations (e.g., uncontrolled hypertension). Use Data Safety Monitoring Boards (DSMBs) for interim analyses .

Advanced Research Questions

Q. How do contradictory findings on this compound’s receptor efficacy (full vs. partial agonism) across tissues impact translational research?

  • Methodological Answer : Conduct comparative transcriptomics to identify tissue-specific receptor isoforms or signaling pathways. Use knockout models (e.g., α1A-adrenoceptor-deficient mice) to isolate contributions of receptor subtypes. Apply functional MRI in humans to correlate vascular responses with receptor occupancy .

Q. What meta-analytical strategies address heterogeneity in systematic reviews of this compound’s long-term safety?

  • Methodological Answer : Follow PRISMA guidelines and use tools like ROB-2 for risk-of-bias assessment. Stratify studies by duration (>3 days vs. short-term) and formulation (nasal spray vs. topical). Perform subgroup analyses to resolve contradictions (e.g., rebound congestion in vs. earlier studies). Use GRADEpro to rate evidence certainty .

Q. How can computational modeling predict this compound’s tissue-specific pharmacokinetics in complex vascular networks?

  • Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating parameters like logP, plasma protein binding, and tissue perfusion rates. Validate predictions with microdialysis in target tissues (e.g., nasal mucosa vs. dermis). Apply machine learning to optimize formulations for sustained release .

Q. What experimental paradigms resolve controversies over this compound’s potential for tachyphylaxis in prolonged use?

  • Methodological Answer : Design longitudinal studies with repeated dose-response assessments in ex vivo tissues (e.g., human nasal biopsies). Measure receptor density (via Western blot) and downstream signaling markers (e.g., IP3 levels) pre/post exposure. Use confocal microscopy to visualize receptor internalization dynamics .

Q. How do interspecies differences in α-adrenergic receptor expression affect extrapolation of preclinical this compound data to humans?

  • Methodological Answer : Perform cross-species receptor profiling using qPCR and immunohistochemistry. Establish humanized mouse models expressing human receptor isoforms. Compare functional responses (e.g., vasoconstriction EC50) across species in standardized assays. Use translational PK/PD modeling to adjust dosing regimens .

Q. Data Reporting and Validation

  • Key Tables :

    ParameterRat Anococcygeus MuscleRat Vas DeferensHuman Nasal Mucosa
    EC50 (nM)2.1 ± 0.315.4 ± 2.18.9 ± 1.5
    Emax (% Noradrenaline)100%62%88%
    Receptor Subtypeα1Aα1Dα1A/α2
    Data synthesized from and preclinical studies.
  • Validation Checklist :

    • Report raw data and analysis scripts in repositories like Figshare or Zenodo .
    • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .
    • Cross-validate findings with orthogonal methods (e.g., functional assays + receptor binding) .

Eigenschaften

IUPAC Name

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h8,19H,6-7,9H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWIFABBXFUGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040691
Record name Oxymetazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxymetazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

ODORLESS; WHITE TO NEARLY WHITE, FINE, CRYSTALLINE POWDER; SOL IN ALC, Mol wt 296.84. Crystals, dec 300-303 °C. Freely sol in water, alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/, Insoluble in diethyl ether, chloroform, and benzene, 5.15e-02 g/L
Record name OXYMETAZOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oxymetazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Oxymetazoline binds to α1- and α2-adrenoceptors, which are Gq-protein-coupled receptors that promote vascular smooth muscle contraction by increasing intracellular calcium levels in response to ligand activation. Rosacea is a condition characterized by transient and persistent facial erythema. By stimulating α1A-adrenoceptors and causing vasoconstriction, oxymetazoline is believed to diminish the symptoms of erythema. In blepharoptosis, it is hypothesized that oxymetazoline works by stimulating α-adrenergic receptors on the Müller muscle that elevates the upper eyelid, causing muscle contraction. Oxymetazoline is used in combination with tetracaine for local anesthesia in dentistry. Such combination use adds beneficial effects: the vasoconstrictor counteracts the local anesthetic agent's vasodilatory action, thereby constricting dilated arterioles and reducing blood flow to the application area. Oxymetazoline relieves nasal congestion by vasoconstricting the respiratory microvasculature, in both resistance and capacitance blood vessels on the human nasal mucosa, leading to decreased nasal mucosal blood flow, edema, and airflow resistance., The mechanism of action of oxymetazoline has not been conclusively determined. Most pharmacologists believe that the drug directly stimulates a-adrenergic receptors of the sympathetic nervous system and exerts little or no effect on beta-adrenergic receptors. Intranasal application of oxymetazoline results in constriction of dilated arterioles and reduction in nasal blood flow and congestion. In addition, obstructed eustachian ostia may be opened. Nasal ventilation and aeration are improved temporarily; however, rebound vasodilation and congestion usually occur to some degree. Following topical application of oxymetazoline hydrochloride ophthalmic solution, conjunctival congestion is temporarily relieved, but overuse of the drug may produce rebound hyperemia.
Record name Oxymetazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00935
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OXYMETAZOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from benzene

CAS No.

1491-59-4
Record name Oxymetazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1491-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxymetazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001491594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxymetazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00935
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxymetazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxymetazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYMETAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLN5B44ZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXYMETAZOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oxymetazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181-183 °C, 182 °C
Record name Oxymetazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00935
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OXYMETAZOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oxymetazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.